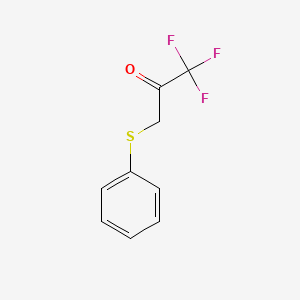

1,1,1-Trifluoro-3-(phenylthio)propan-2-one

Description

Context of Trifluoromethylated Ketones in Synthetic Methodologies

Trifluoromethylated ketones (TFMKs) are a class of organic compounds that have seen a surge in interest due to the profound impact of the trifluoromethyl (-CF3) group on molecular properties. The high electronegativity and lipophilicity of the -CF3 group can significantly alter the biological activity, metabolic stability, and binding affinity of parent molecules. Consequently, the development of synthetic methods to introduce this moiety is of paramount importance in medicinal and agricultural chemistry.

The synthesis of TFMKs can be achieved through various strategies, including the trifluoromethylation of carbonyl precursors or the oxidation of trifluoromethylated alcohols. These ketones are not only valuable as final products but also serve as key intermediates for a wide range of chemical transformations. Their electrophilic carbonyl carbon is activated by the electron-withdrawing trifluoromethyl group, making them highly susceptible to nucleophilic attack. This enhanced reactivity is exploited in numerous reactions, including reductions, aldol (B89426) reactions, and the synthesis of complex heterocyclic systems.

Significance of Phenylthio-Substituted Organic Compounds in Chemical Transformations

The phenylthio group (-SPh) is another functional group of great synthetic utility. Its presence in a molecule can serve several purposes. The sulfur atom can act as a nucleophile, or the entire group can function as a leaving group in substitution reactions. Furthermore, the phenylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in elimination reactions to form carbon-carbon double bonds. This versatility makes phenylthio-substituted compounds valuable intermediates in organic synthesis.

The introduction of a phenylthio group alpha to a carbonyl, as seen in 1,1,1-Trifluoro-3-(phenylthio)propan-2-one , provides a handle for further functionalization. The acidity of the alpha-proton is increased, facilitating enolate formation and subsequent reactions. This strategic placement allows for a range of transformations that can build molecular complexity.

Overview of Research Trajectories for this compound and Related Structures

Research involving This compound and its analogs has primarily focused on its utility as a precursor for more complex, often chiral, molecules. Key areas of investigation include its synthesis and its application in stereoselective reactions.

One notable synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-hydroxy-3,3,3-trifluoropropyl phenyl sulfide (B99878) , using reagents such as the Dess-Martin periodinane. This precursor alcohol, in turn, can be prepared through various methods.

A significant research trajectory for this class of ketones is their enantioselective reduction to form chiral secondary alcohols. For instance, studies have explored the use of biocatalysts, such as the yeast Pichia farinosa, to achieve the anti-Prelog reduction of sulfur-containing ketones, yielding optically active (R)-alcohols. rsc.org This highlights the potential of This compound as a substrate for producing valuable chiral building blocks.

Furthermore, this ketone serves as a starting material for the synthesis of other functionalized molecules. For example, it can be used as a reactant in the formation of 2-hydroxy-2-(trifluoromethyl)-3-(phenylthio)propionic acid amide . This transformation demonstrates its utility in accessing more complex structures with potential biological applications.

Interactive Data Tables

Below are tables summarizing key information for the compounds discussed in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 34509-09-6 |

| Molecular Formula | C₉H₇F₃OS |

| Molecular Weight | 220.21 g/mol |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Peaks / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.05 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.0 (q, J = 35 Hz, C=O), 135.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 116.0 (q, J = 290 Hz, CF₃), 45.0 (CH₂) |

| IR (neat) | ν 1750 (C=O stretch), 1200-1100 (C-F stretch) cm⁻¹ |

Note: The spectroscopic data in Table 2 is predicted based on the analysis of similar structures and general principles of NMR and IR spectroscopy, as experimental data for this specific compound is not widely available in the cited literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34509-09-6 |

|---|---|

Molecular Formula |

C9H7F3OS |

Molecular Weight |

220.21 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-phenylsulfanylpropan-2-one |

InChI |

InChI=1S/C9H7F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

XIVIGZPICMJRLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Phenylthio Propan 2 One

Conventional Synthetic Routes and Their Mechanistic Investigations

The primary methods for synthesizing 1,1,1-Trifluoro-3-(phenylthio)propan-2-one involve trifluoroacetylation, oxidation of a precursor alcohol, and nucleophilic substitution on an α-haloketone.

This conceptual pathway involves a trifluoroacetylation reaction. Trifluoroacetic anhydride (B1165640) is a powerful acylating agent used to introduce the trifluoroacetyl group (CF₃CO-). nih.gov In the presence of an appropriate base, acetone (B3395972) can be deprotonated to form its enolate nucleophile. The enolate would then attack the electrophilic carbonyl carbon of trifluoroacetic anhydride. A subsequent reaction with phenylthiol would be required to introduce the phenylthio group.

The mechanism likely proceeds in stages. First, the trifluoroacetylation of the acetone enolate would form 1,1,1-trifluorobutane-2,4-dione. To arrive at the final product, a subsequent reaction involving phenylthiol would be necessary, potentially through a conjugate addition or a more complex sequence, which could present challenges in selectivity and yield, making this a less direct route compared to others.

A reliable method for preparing the target compound is through the oxidation of its corresponding secondary alcohol, 2-Hydroxy-3,3,3-trifluoropropyl Phenyl Sulfide (B99878). The Dess-Martin periodinane (DMP) is a highly effective and mild hypervalent iodine reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. scripps.eduorgsyn.org The reaction is known for its high chemoselectivity and compatibility with sensitive functional groups, proceeding under non-acidic conditions at or below room temperature. orgsyn.org

The mechanistic pathway for DMP oxidation involves the initial formation of an intermediate by the reaction of the alcohol with the iodine(V) center of DMP. This is followed by a base-assisted deprotonation and subsequent concerted elimination, which releases the ketone product, acetic acid, and an iodine(III) byproduct. The use of DMP avoids the harsh conditions and toxic byproducts associated with chromium-based oxidants. orgsyn.org

This pathway represents a direct and efficient approach utilizing a nucleophilic substitution reaction. The starting material, 3-Bromo-1,1,1-trifluoropropan-2-one, is an α-haloketone. sigmaaldrich.commatrix-fine-chemicals.com The presence of the electron-withdrawing trifluoromethyl group and the adjacent carbonyl group makes the α-carbon highly electrophilic. nih.gov

The mechanism involves the attack of a sulfur nucleophile, typically generated by deprotonating thiophenol with a mild base to form the thiophenolate anion, on the carbon atom bearing the bromine. This proceeds via a standard Sₙ2 mechanism, where the thiophenolate displaces the bromide leaving group to form the C-S bond and yield the final product, this compound. This reaction is generally high-yielding and is a common method for preparing α-thioketones.

The feasibility of the synthetic routes described is dependent on the availability of their respective starting materials.

For the oxidation route (2.1.2) , the key precursor is 2-Hydroxy-3,3,3-trifluoropropyl Phenyl Sulfide . This alcohol can be synthesized via the ring-opening of an appropriate epoxide, such as 3,3,3-trifluoropropylene oxide, with thiophenol. The nucleophilic attack of the thiolate typically occurs at the less sterically hindered carbon of the epoxide ring.

For the nucleophilic substitution route (2.1.3) , the essential precursor is 3-Bromo-1,1,1-trifluoropropan-2-one . sigmaaldrich.commatrix-fine-chemicals.com This α-haloketone is commercially available but can also be prepared in the lab. A common method is the α-halogenation of 1,1,1-trifluoroacetone (B105887). youtube.com The reaction proceeds under acidic conditions where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack an electrophilic bromine source like Br₂. youtube.com The synthesis of 1,1,1-trifluoroacetone itself can be accomplished by the hydrolysis and subsequent decarboxylation of ethyl 4,4,4-trifluoroacetoacetate. wikipedia.orggoogle.com

For the three-component synthesis (2.1.1) , the precursors are Trifluoroacetic Anhydride , Phenylthiol , and Acetone . These are generally common and readily available laboratory reagents. wikipedia.orgorganic-chemistry.orgresearchgate.net

Comparative Analysis of Synthetic Pathways

The reaction of thiophenol with 3-Bromo-1,1,1-trifluoropropan-2-one (Route 2.1.3) is often the most efficient and scalable method for laboratory synthesis. It is typically a one-step, high-yielding reaction that uses a commercially available or easily accessible α-haloketone. sigmaaldrich.comscielo.br The reaction conditions are generally mild, and purification is straightforward.

The oxidation of 2-Hydroxy-3,3,3-trifluoropropyl Phenyl Sulfide (Route 2.1.2) is also a very effective method, particularly when high selectivity is required. The Dess-Martin periodinane is a reliable reagent for this transformation. scripps.edu However, this pathway involves at least two steps: synthesis of the precursor alcohol followed by oxidation. On a larger scale, the high cost of DMP and the need to remove the iodinane byproducts can make this route less economical and more cumbersome than direct substitution. orgsyn.org

The one-pot synthesis from trifluoroacetic anhydride, phenylthiol, and acetone (Route 2.1.1) is conceptually the most atom-economical but presents significant practical challenges. Controlling the reactivity of the three components to avoid side reactions, such as self-condensation of acetone or multiple acylations, would be difficult. This lack of selectivity would likely lead to complex product mixtures and low yields of the desired compound, making it inefficient and difficult to scale.

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Route 2.1.1 (Three-Component) | Route 2.1.2 (Oxidation) | Route 2.1.3 (Nucleophilic Substitution) |

|---|---|---|---|

| Number of Steps | 1 (Conceptual) | 2+ | 1 |

| Precursor Availability | High (Common Reagents) | Moderate (Requires Precursor Synthesis) | High (Bromo-ketone is available) sigmaaldrich.com |

| Reagent Cost | Low | High (DMP is expensive) orgsyn.org | Moderate |

| Potential Yield | Low to Moderate | High | High |

| Scalability Issues | Poor selectivity, difficult purification | Reagent cost, byproduct removal | Generally good scalability |

| Primary Advantage | Atom economy (conceptual) | Mild conditions, high selectivity scripps.edu | High efficiency, directness |

Discussion of Reaction Conditions and Yield Optimization

The synthesis of α-trifluoromethyl ketones, such as this compound, is a significant area of research due to their utility as building blocks in medicinal and materials chemistry. A primary and effective route for the preparation of this ketone is the oxidation of its corresponding secondary alcohol, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol. This transformation is a standard procedure in organic synthesis, yet the optimization of reaction conditions is critical to maximize the yield and purity of the final product.

Various oxidizing agents can be employed for the conversion of secondary alcohols to ketones. Common choices include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and Dess-Martin periodinane (DMP). More modern and environmentally benign methods may utilize catalytic systems, such as those involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant like sodium hypochlorite. A patent describes a general process for preparing trifluoromethyl ketones by reacting the corresponding alcohol with an oxidizing agent. google.com

Optimization of this synthesis would involve several key parameters:

Choice of Oxidant: The selection of the oxidizing agent is paramount. For a substrate containing a sulfur atom, such as 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, care must be taken to avoid over-oxidation of the thioether group. Milder conditions, like those used in Swern or DMP oxidations, are often preferred as they are less likely to affect the sulfide moiety compared to stronger, metal-based oxidants.

Solvent: The reaction is typically conducted in an inert, aprotic solvent. Dichloromethane (CH₂Cl₂) is a common choice for many oxidation reactions due to its ability to dissolve a wide range of organic compounds and its relative inertness.

Temperature: Temperature control is crucial. Oxidations are often initiated at low temperatures (e.g., -78 °C for Swern oxidation) and then allowed to warm to room temperature. This helps to control the reaction rate and minimize the formation of side products.

Reaction Time: The progress of the reaction should be monitored, for example by using thin-layer chromatography (TLC), to determine the point of completion. An optimal reaction time ensures full conversion of the starting alcohol while preventing potential degradation of the product.

Work-up and Purification: After the reaction is complete, a careful work-up procedure is necessary to remove the oxidant byproducts and isolate the crude ketone. Purification is typically achieved through column chromatography on silica (B1680970) gel to yield the pure this compound.

By systematically adjusting these conditions, the yield of the desired ketone can be optimized, providing an efficient pathway to this valuable fluorinated intermediate.

Chemoenzymatic Approaches to Related Structures

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is particularly valuable for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Lipase-Mediated Kinetic Resolution for Enantioselective Synthesis of Precursors like 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol

The enantiomers of chiral alcohols are vital precursors for asymmetric synthesis. Lipase-mediated kinetic resolution is a powerful technique to separate racemic mixtures of alcohols. This process relies on the enzyme's ability to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol).

For the precursor 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, various lipases can be screened for their effectiveness. Lipases are widely used due to their stability in organic solvents and lack of need for cofactors. nih.gov The choice of enzyme, acyl donor, solvent, and temperature significantly impacts the reaction's efficiency and enantioselectivity, which is often expressed as the enantiomeric ratio (E). An E value greater than 200 is generally considered excellent for preparative-scale resolutions. nih.gov

Studies on structurally similar fluorinated alcohols demonstrate the feasibility of this approach. For example, the kinetic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol has been efficiently catalyzed by lipases from Candida antarctica and Mucor miehei. google.com Similarly, the resolution of other secondary alcohols has been achieved with high enantiomeric excess (ee) using lipases like those from Pseudomonas cepacia (now known as Burkholderia cepacia) and Candida rugosa. nih.gov The following table summarizes typical conditions and outcomes for lipase-catalyzed kinetic resolutions of related chiral alcohols.

| Enzyme (Lipase) | Substrate | Acyl Donor | Solvent | Temp (°C) | Result (ee%) | Reference |

|---|---|---|---|---|---|---|

| Lipase (B570770) from Burkholderia cepacia (PSL) | (R,S)-l-chloro-3-(l-napthyloxy)-2-propanol | Vinyl propionate | n-Hexane | 45 | eeS >99% | organic-chemistry.org |

| Lipase from Candida antarctica (CALB) | (rac)-1-phenylethanol | Isopropenyl acetate | - | - | ee(R) 98% | nist.gov |

| Lipase from Pseudomonas aeruginosa (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Vinyl acetate | Toluene/[BMIM][BF4] | 30 | eeP 98.9%, eeS 99% | organic-chemistry.org |

| Lipase from Candida rugosa (CRL) | Diastereoisomeric FOP acetates | - (Hydrolysis) | Buffer/DIPE | 40 | de 98.5% | nih.gov |

| Lipase AK | trans-flavan-4-ol | Vinyl acetate | THF | 30 | E > 200 | nih.gov |

eeP: enantiomeric excess of the product; eeS: enantiomeric excess of the starting material; de: diastereomeric excess; E: enantiomeric ratio; DIPE: diisopropyl ether; THF: tetrahydrofuran.

Microbial Transformations in Fluorinated Alcohol Synthesis

Whole-cell microbial transformations offer another avenue for the synthesis of fluorinated compounds. Microorganisms such as bacteria and fungi possess a vast array of enzymes that can catalyze stereoselective reactions. google.com These biocatalytic systems can be used to produce chiral fluorinated alcohols from prochiral ketones or to perform other useful transformations.

The biotransformation of fluorotelomer alcohols (FTOHs) has been demonstrated using various microbial strains. For instance, Pseudomonas species, which are known alkane-degrading bacteria, can transform FTOHs. vulcanchem.com Pseudomonas oleovorans has been shown to convert FTOHs into various metabolites, including shorter-chain perfluorinated carboxylic acids (PFCAs). vulcanchem.com While much of the research in this area focuses on biodegradation pathways of environmental contaminants, the underlying enzymatic machinery can be harnessed for synthetic purposes. google.com

Fungal biotransformation is also a promising strategy. mdpi.com For example, the reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol can be achieved with high enantiomeric excess using microorganisms that possess suitable alcohol dehydrogenases or carbonyl reductases. google.com These enzymatic reductions are often highly stereoselective, providing access to a specific enantiomer of the alcohol product. The process typically involves incubating the ketone substrate with a culture of the selected microorganism, which may require a co-substrate like glucose to regenerate necessary cofactors (e.g., NADPH). google.com The development of these microbial processes is a key area of green chemistry, offering sustainable alternatives to traditional chemical methods.

Reactivity and Transformational Chemistry of 1,1,1 Trifluoro 3 Phenylthio Propan 2 One

Nucleophilic Additions to the Carbonyl Center

The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to attack by various nucleophiles.

The carbonyl group of 1,1,1-Trifluoro-3-(phenylthio)propan-2-one can be readily reduced to a hydroxyl group, yielding the corresponding alcohol, 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This transformation is typically achieved using standard reducing agents. For instance, the reduction of similar trifluoromethyl ketones, such as 1,1,1-trifluoropropan-2-one, is effectively carried out using hydride reagents like lithium aluminum hydride in an ether-based solvent at reduced temperatures. chemicalbook.com The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The high reactivity of the trifluoromethyl ketone facilitates this reduction under mild conditions. chemicalbook.comgoogle.com

Table 1: Reduction of Trifluoromethyl Ketone

| Reactant | Reagent | Product |

|---|

While not a direct conversion, this compound can serve as a precursor for the synthesis of complex carboxamide-containing structures. The reactivity of the trifluoromethyl ketone moiety is central to these transformations. For example, related fluorinated alkynylamines, derived from trifluoromethyl-containing precursors, react with ketones in the presence of a Lewis acid catalyst to form α-(trifluoromethyl)-α,β-unsaturated amides with high stereoselectivity. nih.gov This suggests a potential pathway where this compound could be elaborated into more complex amide structures. Furthermore, the amide functional group is a critical component in many biologically active molecules, and synthetic strategies often involve the strategic placement of carbonyl and amine functionalities, which can be derived from precursors like the title compound. nih.gov

Reactions Involving the Phenylthio Moiety

The sulfur atom of the phenylthio group offers another site for chemical modification, primarily through oxidation or by acting as a leaving group in substitution reactions.

The sulfide (B99878) in this compound can be selectively oxidized to either the corresponding sulfoxide (B87167), 1,1,1-trifluoro-3-(phenylsulfinyl)propan-2-one, or the sulfone, 1,1,1-trifluoro-3-(phenylsulfonyl)propan-2-one. The outcome of the oxidation is dependent on the choice of oxidant and the reaction conditions. researchgate.netresearchgate.net

Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can activate the hydrogen peroxide, allowing for selective oxidation of sulfides to sulfoxides. nih.gov Further oxidation to the sulfone is accomplished by using a stronger oxidizing agent or an excess of the oxidant. organic-chemistry.org For example, using more than two equivalents of hydrogen peroxide typically leads to the formation of the sulfone. researchgate.net This stepwise oxidation allows for the synthesis of both the sulfoxide and sulfone derivatives, which have different chemical properties and applications.

Table 2: Oxidation of Sulfides

| Starting Material | Reagent(s) | Product(s) |

|---|---|---|

| Sulfide | 1 eq. H₂O₂ | Sulfoxide |

The this compound can be converted into its corresponding epoxide, 2-(phenylthiomethyl)-2-(trifluoromethyl)oxirane. This epoxide is a valuable intermediate for introducing new functional groups. The ring-opening of such trifluoromethyl-substituted epoxides is regioselective, with nucleophilic attack occurring at the less substituted carbon atom. researchgate.netresearchgate.net

This reactivity can be exploited for arylation and azidation reactions. For instance, the epoxide can be opened by an aryl nucleophile, such as an organocuprate or in a Friedel-Crafts type reaction, to introduce an aryl group. Similarly, reaction with an azide (B81097) source, like sodium azide, would lead to the formation of an azido (B1232118) alcohol. These transformations provide access to a diverse range of functionalized trifluoromethyl compounds.

Role as a Precursor for Ring-Containing Systems and Complex Architectures

The dual functionality of this compound makes it a useful starting material for the synthesis of various heterocyclic and complex molecular structures. The trifluoromethyl ketone can participate in cascade reactions involving both the carbonyl group and the α-methylene group. For example, radical cascade reactions involving trifluoromethylthiolation and cyclization of activated alkenes have been reported to form complex ring systems. nih.gov

Furthermore, the principles of using functionalized ketones for building cyclic systems can be applied. For instance, intramolecular cyclization reactions, such as the hetero-Friedel-Crafts-Bradsher cyclization, utilize sulfoxide groups to form new rings. mdpi.com This suggests that the sulfoxide derivative of the title compound could be a precursor for sulfur-containing heterocycles. The trifluoromethyl group also plays a role in directing the conformation and properties of the resulting cyclic structures, as seen in the synthesis of trifluorinated tetralins and cyclopropanes. nih.govresearchgate.net The unique electronic properties of the 1,2,3-triazole ring system, often synthesized via click chemistry, highlight the importance of precursors that can be readily functionalized to participate in such versatile ring-forming reactions. nih.gov

In Situ Formation and Reactivity of 1,1,1-Trifluoro-2,3-epoxypropane Intermediates

The synthetic utility of this compound is prominently highlighted in its role as a precursor to the chiral epoxide, 1,1,1-Trifluoro-2,3-epoxypropane. This transformation is not direct but proceeds through a key intermediate alcohol, which is then induced to cyclize, forming the epoxide in situ.

The process commences with the reduction of the ketone, this compound, to its corresponding alcohol, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol. This reduction creates a racemic mixture of the alcohol. A crucial step in the sequence is the highly stereocontrolled access to the desired epoxide, which is achieved through a lipase-mediated kinetic resolution of this alcohol. Specifically, the enzyme-catalyzed acylation of the racemic alcohol allows for the separation of the enantiomers.

A study by Shimizu et al. detailed a highly stereocontrolled method to access (S)-1,1,1-Trifluoro-2,3-epoxypropane starting from the racemic 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol. youtube.com The kinetic resolution was accomplished using lipase (B570770) PS (from Pseudomonas cepacia) in vinyl acetate, which selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted with high enantiomeric excess.

The (S)-1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, once isolated, is then converted to the epoxide. This is typically achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate. The resulting (S)-1,1,1-Trifluoro-3-(phenylthio)propan-2-yl tosylate is then treated with a base. The base facilitates an intramolecular SN2 reaction, where the sulfur atom, after being converted to a sulfonium (B1226848) salt, is displaced by the alkoxide formed from the deprotonation of a related intermediate, leading to the formation of the epoxide ring. A more direct pathway involves converting the thioether to a better leaving group and then using a base to promote the intramolecular cyclization of the alcohol. This intramolecular Williamson ether synthesis-type reaction yields the desired (S)-1,1,1-Trifluoro-2,3-epoxypropane. youtube.comlibretexts.org

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,1,1-Trifluoro-3-(phenylthio)propan-2-ol

| Enzyme | Acylating Agent | Unreacted Alcohol Enantiomer | Acetylated Alcohol Enantiomer | Enantiomeric Excess (e.e.) of Alcohol |

|---|---|---|---|---|

| Lipase PS | Vinyl Acetate | (S) | (R) | >99% |

Data compiled from studies on lipase-catalyzed resolutions of similar substrates. mdpi.com

Ring-Opening Reactions of Related Epoxides

The 1,1,1-Trifluoro-2,3-epoxypropane intermediate, also known as 2-(trifluoromethyl)oxirane, is a highly valuable synthon due to its susceptibility to ring-opening reactions with a wide range of nucleophiles. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the regioselectivity of these reactions.

The ring-opening proceeds via an SN2 mechanism. Nucleophilic attack occurs preferentially at the C2 carbon (the carbon not bearing the trifluoromethyl group). This regioselectivity is attributed to the electronic repulsion between the incoming nucleophile and the highly electronegative trifluoromethyl group, which directs the nucleophile to the less sterically and electronically hindered position. beilstein-journals.org

A variety of nucleophiles have been employed in the ring-opening of related fluorinated 2,3-epoxypropanoates and 1,1,1-Trifluoro-2,3-epoxypropane itself. These reactions are typically highly regio- and stereoselective, affording anti-products. beilstein-journals.orgmasterorganicchemistry.com

Table 2: Regioselective Ring-Opening of Fluorinated Epoxides with Various Nucleophiles

| Epoxide Substrate | Nucleophile | Product Type | Regioselectivity |

|---|---|---|---|

| Benzyl 4,4,4-trifluoro-2,3-epoxybutanoate | p-Anisidine | 2-Amino-3-hydroxypropanoate | High (Attack at C2) |

| Benzyl 4,4,4-trifluoro-2,3-epoxybutanoate | Thiophenol | 2-Thio-3-hydroxypropanoate | High (Attack at C2) |

| 1,1,1-Trifluoro-2,3-epoxypropane | Amines | 1-Amino-3,3,3-trifluoro-2-propanol | Attack at terminal carbon |

This table presents representative reactions from studies on related fluorinated epoxides. beilstein-journals.orgmasterorganicchemistry.com

The reactions with amines, thiols, and alcohols proceed efficiently to yield the corresponding trifluoromethyl-substituted propanols, which are versatile chiral building blocks for pharmaceuticals and agrochemicals. For instance, the reaction with amines provides access to 1-amino-3,3,3-trifluoro-2-propanols, while alcohols yield 1-alkoxy-3,3,3-trifluoro-2-propanols.

Mechanistic Investigations of Key Transformations

The sequence of reactions starting from this compound involves several key mechanistic steps that ensure high stereocontrol and efficiency.

The initial transformation is the reduction of the ketone to the corresponding alcohol. This is a standard nucleophilic addition of a hydride reagent to the carbonyl carbon.

The central transformation is the intramolecular SN2 cyclization to form the epoxide. This reaction is analogous to the well-established formation of epoxides from halohydrins. youtube.comlibretexts.orgyoutube.com In this case, after converting the sulfur to a better leaving group (e.g., by methylation to form a sulfonium salt) or the alcohol to a tosylate, a base is added. The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the leaving group (the phenylsulfonium or tosyloxy group) and displacing it to form the strained three-membered epoxide ring. The stereochemistry of this reaction is well-defined, proceeding with inversion of configuration at the carbon being attacked, which preserves the stereochemical integrity established during the kinetic resolution.

The final key transformation is the nucleophilic ring-opening of the 1,1,1-Trifluoro-2,3-epoxypropane intermediate. As previously mentioned, this reaction proceeds via a classic SN2 mechanism. beilstein-journals.org Under basic or neutral conditions, the nucleophile directly attacks one of the epoxide carbons. The strong electron-withdrawing nature of the CF₃ group makes the adjacent carbon (C3) electron-poor, but it also sterically and electronically shields it from nucleophilic attack. Consequently, the nucleophile attacks the less substituted and less sterically encumbered terminal carbon (C2). beilstein-journals.orgmasterorganicchemistry.com This results in the cleavage of the C2-O bond and the formation of an alkoxide at C3, which is subsequently protonated upon workup. The reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack (C2), leading to the formation of anti-diol derivatives or their analogues.

Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge. While typically this would be the more substituted carbon, the strong destabilizing inductive effect of the adjacent CF₃ group still favors nucleophilic attack at the terminal C2 carbon. masterorganicchemistry.com This consistent regioselectivity underscores the powerful directing effect of the trifluoromethyl group in the reactions of these epoxide intermediates.

Synthesis and Structural Elucidation of Derivatives and Analogs

Substituted 3-Phenylthio-1,1,1-trifluoro-2-propanone Derivatives

The properties and reactivity of 1,1,1-Trifluoro-3-(phenylthio)propan-2-one can be finely tuned by introducing substituents onto the phenyl ring or by modifying the thioether linkage.

The electronic nature of substituents on the phenyl ring significantly influences the reactivity of 3-phenylthio-1,1,1-trifluoro-2-propanone derivatives. While specific studies on a wide range of substituted phenylthio derivatives of this particular ketone are not extensively documented in the reviewed literature, general principles of organic chemistry suggest that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring will modulate the nucleophilicity of the sulfur atom and the electrophilicity of the carbonyl carbon.

For instance, in related trifluoromethyl imines, imines bearing strongly electron-withdrawing substituents were found to be more reactive. nih.gov Conversely, those with strongly electron-donating substituents were less active, often requiring elevated temperatures for reactions to proceed. nih.gov In the context of asymmetric trifluoromethylthiolation of azlactones, substrates with electron-rich 2-aryl groups on the azlactone showed higher performance, a phenomenon rationalized through DFT calculations. rsc.org

These findings suggest a similar trend for this compound derivatives. The introduction of EWGs on the phenyl ring would likely decrease the electron density on the sulfur atom, potentially affecting its reactivity in reactions such as oxidation or further substitution. Conversely, EDGs would enhance the nucleophilicity of the sulfur. The reactivity of the carbonyl group would also be affected, with EWGs on the phenyl ring potentially increasing its electrophilicity.

Table 1: Predicted Influence of Phenyl Ring Substituents on Reactivity

| Substituent Type | Position on Phenyl Ring | Predicted Effect on Sulfur Nucleophilicity | Predicted Effect on Carbonyl Electrophilicity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Ortho, Para | Increase | Decrease |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho, Para | Decrease | Increase |

| Halogens (e.g., -F, -Cl) | Ortho, Para | Decrease (Inductive) | Increase (Inductive) |

This table is based on general principles of electronic effects in organic chemistry and supported by reactivity trends observed in similar compounds. nih.govrsc.org

Modification of the thioether linkage in this compound, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, would significantly alter the chemical properties of the molecule. The sulfur atom in a thioether is a nucleophilic center and can be readily oxidized. chemrxiv.org

The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom, leading to diastereomers if the carbon backbone is also chiral. Further oxidation to the achiral sulfone would produce a more electron-withdrawing group, which would increase the acidity of the adjacent α-protons and enhance the electrophilicity of the carbonyl carbon.

While direct studies on the modification of the thioether in this compound are scarce in the provided literature, research on analogous β-ketosulfides demonstrates this principle. For example, β-ketosulfides can be chemoselectively converted into the corresponding sulfoxide and sulfone derivatives. researchgate.net These oxidized derivatives are valuable moieties in bioactive molecules. researchgate.net

The introduction of different alkyl or aryl groups in place of the phenyl group would also modulate the steric and electronic environment around the sulfur atom, thereby influencing the compound's reactivity and physical properties. For example, replacing the phenyl group with a heterocyclic moiety, such as a pyridyl group, has been shown to result in potent enzyme inhibitors. nih.gov

Stereoisomeric Forms and Chiral Derivatization

The presence of a carbonyl group adjacent to a stereocenter in potential derivatives of this compound makes the synthesis of enantiomerically pure forms a significant challenge and an area of active research.

The enantioselective synthesis of chiral molecules containing the trifluoromethyl ketone moiety is of great interest due to their potential as enzyme inhibitors. nih.gov Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution which can be inefficient. sigmaaldrich.com

Several catalytic asymmetric methods have been developed for the synthesis of chiral fluorinated compounds. These include:

Phase Transfer Catalysis: Asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones has been achieved using chiral N-spiro ammonium (B1175870) catalysts under phase-transfer conditions, yielding products with a trifluoromethylthiolated quaternary chiral carbon in good yields and high enantiomeric ratios. rsc.org Similarly, the enantioselective installation of the SCF₃ group at the C-4 position of azlactones has been accomplished using quinidinium phase transfer catalysis. rsc.org

Organocatalysis: A new chiral organic catalyst based on 9-OH cinchona alkaloid has been developed for the highly enantioselective isomerization of trifluoromethyl imines to produce both aryl and alkyl trifluoromethylated amines in high enantioselectivities. nih.gov

Metal-Catalyzed Reactions: Palladium-catalyzed asymmetric allylation of 1,1,1-trifluoro-2,4-diketones provides an efficient route to chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones. rochester.edu Chiral Ph-dbfox/Zn(NTf₂)₂ complexes have been used for the enantioselective Friedel–Crafts reactions of β-CF₃ acrylates with pyrroles and indoles. researchgate.net Myoglobin-catalyzed olefin cyclopropanation reactions have also been used for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes. nih.gov

The separation of chiral intermediates is another crucial aspect. Chiral resolution via the crystallization of diastereomeric salts formed with a chiral resolving agent is a common method. sigmaaldrich.com Chiral column chromatography is another powerful technique for separating enantiomers. nih.gov

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. nih.gov This strategy can be highly efficient as the chirality is pre-installed. For instance, amino acids and carbohydrates are common starting materials in the chiral pool. nih.gov While direct application of chiral pool synthesis for this compound is not detailed in the provided search results, this approach is a viable strategy for accessing chiral building blocks that could be subsequently converted to the target molecule or its derivatives.

Asymmetric catalysis, as discussed previously, offers a powerful alternative to chiral pool synthesis by creating chirality from achiral or racemic starting materials using a chiral catalyst. nih.govrsc.orgresearchgate.netnih.govrsc.orgresearchgate.netnih.govnih.gov The development of new chiral catalysts and catalytic systems is a continuous effort in organic synthesis to achieve high enantioselectivity and broad substrate scope.

Table 2: Examples of Asymmetric Catalysis for the Synthesis of Chiral Fluorinated Compounds

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (er or ee) | Reference |

| Maruoka type N-spiro ammonium catalysts | α-Trifluoromethylthiolation | α-Trifluoromethylthio-β-amino acids | up to 98:2 er | rsc.org |

| Quinidinium phase transfer catalyst | Asymmetric trifluoromethylthiolation | C-4 substituted azlactones | - | rsc.org |

| 9-OH cinchona alkaloid | Isomerization of trifluoromethyl imines | Trifluoromethylated amines | High | nih.gov |

| Palladium/(S)-t-Bu-phospha-ferrocene | Asymmetric allylation | Chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones | Good yields and enantioselectivities | rochester.edu |

| Chiral Ph-dbfox/Zn(NTf₂)₂ | Friedel–Crafts reaction | Chiral trifluoromethyl pyrrole (B145914) and indole (B1671886) derivatives | 66–99% ee | researchgate.net |

| Myoglobin variants | Olefin cyclopropanation | trans-1-trifluoromethyl-2-arylcyclopropanes | 97−99.9% de and ee | nih.gov |

Synthetic Utility of Derived Compounds

Derivatives of this compound hold potential as valuable intermediates in organic synthesis and as biologically active molecules. The trifluoromethyl ketone moiety is a known pharmacophore and can act as an inhibitor of various enzymes. nih.gov

The β-keto sulfide (B99878) scaffold is also a versatile functional group that can be further elaborated. For example, the sulfur atom can be oxidized to a sulfoxide or sulfone, creating new chiral centers and modifying the electronic properties of the molecule. chemrxiv.orgresearchgate.net The ketone can undergo a variety of reactions, such as reduction to the corresponding alcohol, creating another potential stereocenter.

Furthermore, the phenylthio group can be a leaving group in certain reactions, allowing for the introduction of other functionalities. Derivatives of this compound could serve as precursors for the synthesis of more complex fluorinated heterocyclic compounds.

A related compound, 3-octylthio-1,1,1-trifluoro-2-propanone, is listed in pharmaceutical databases, suggesting the potential for such structures in drug discovery. Additionally, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been investigated as cytotoxic agents. nih.gov These examples underscore the potential synthetic and medicinal chemistry applications of compounds derived from this compound.

Building Blocks for Polyfunctional Fluorinated Molecules

This compound serves as a key starting material for the synthesis of diverse polyfunctional fluorinated molecules. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of a target molecule, often enhancing its lipophilicity and metabolic stability, which is of great interest in medicinal chemistry. figshare.com Trifluoromethyl ketones (TFMKs) are recognized as valuable synthetic targets for bioactive compounds, partly because their hydrates can act as mimics of the tetrahedral transition-state in the enzymatic hydrolysis of esters and amides. beilstein-journals.org

Research has demonstrated the role of this compound as a reactant in the formation of more complex structures. For instance, it can be converted into 2-hydroxy-2-(trifluoromethyl)-3-(phenylthio)propionic acid amide. This reaction highlights its function as a building block where the core structure is elaborated into a new molecule possessing multiple functional groups: a hydroxyl, a trifluoromethyl, a phenylthio, and an amide group.

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Hydrochloric acid, Sulfuric acid, Solvent Yellow 146, Water, 40.0h | 2-hydroxy-2-(trifluoromethyl)-3-(phenylthio)propionic acid amide | Not specified | wikipedia.org |

Furthermore, the broader scaffold of β-mercapto ketones is recognized for its utility in creating cytotoxic agents for potential anticancer applications, indicating the value of this structural class in developing polyfunctional molecules. sigmaaldrich.com

Intermediates for Liquid Crystalline Molecules

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules is a critical strategy in the design of advanced materials, including liquid crystals. The strong electronegativity and specific steric profile of the CF3 group can influence intermolecular interactions, which are fundamental to the formation of liquid crystalline phases. figshare.com

Research into fluorinated liquid crystals has demonstrated that molecules containing a trifluoromethyl group can exhibit desirable mesomorphic properties, such as a nematic phase. figshare.com For example, the synthesis of certain four-ring fluorinated compounds with a terminal trifluoromethyl group has been shown to result in materials with high clearing points, a measure of thermal stability for the liquid crystal phase. figshare.com Similarly, other studies have investigated liquid crystals based on a benzotrifluoride (B45747) moiety. researchgate.net

While the trifluoromethyl group is a known and valuable component in the architecture of some liquid crystalline molecules, specific examples in the surveyed scientific literature of this compound being directly utilized as an intermediate in the synthesis of liquid crystals are not documented.

Spectroscopic Characterization for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-one, offering unambiguous evidence for its atomic connectivity and stereochemistry.

Proton (¹H) NMR Analysis for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 7.5 ppm. The chemical shifts of these aromatic protons are influenced by the electron-donating or -withdrawing nature of the thioether linkage. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom and the carbonyl group are expected to resonate as a singlet or a multiplet in the aliphatic region of the spectrum, typically between δ 3.5 and 4.5 ppm. The integration of these signals confirms the ratio of aromatic to aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | ~ 7.2 - 7.4 | Multiplet | 5H |

| -S-CH₂- | ~ 3.8 - 4.2 | Singlet | 2H |

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a comprehensive view of the carbon framework of this compound. The carbonyl carbon (C=O) is expected to show a characteristic signal in the downfield region, typically between δ 190 and 200 ppm, with its chemical shift influenced by the adjacent trifluoromethyl group. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm), with distinct signals for the ipso, ortho, meta, and para carbons. The methylene carbon (-S-CH₂-) will be observed in the aliphatic region, typically between δ 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| C=O | ~ 195 | Quartet (due to coupling with F) |

| -CF₃ | ~ 115 | Quartet (¹JCF) |

| Phenyl (C-S) | ~ 135 | Singlet |

| Phenyl (ortho) | ~ 130 | Singlet |

| Phenyl (meta) | ~ 129 | Singlet |

| Phenyl (para) | ~ 127 | Singlet |

| -S-CH₂- | ~ 45 | Singlet |

Fluorine (¹⁹F) NMR Analysis for Trifluoromethyl Group Confirmation

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of organofluorine compounds. huji.ac.ilazom.comwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group adjacent to a carbonyl group and typically appears in the range of -70 to -80 ppm relative to a standard reference like CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of the isolated CF₃ group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -75 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S bond, the C-C bond adjacent to the carbonyl group, and the loss of the trifluoromethyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

| 222 | [M]⁺ |

| 153 | [M - CF₃]⁺ |

| 123 | [C₆H₅SCH₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The most prominent absorption band in the IR spectrum is expected to be the strong stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1720-1740 cm⁻¹. The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, usually observed in the range of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. The C-S stretching vibration is generally weak and appears in the region of 600-800 cm⁻¹.

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Ketone) | 1720 - 1740 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |

| C-S (Thioether) | 600 - 800 | Weak to Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Computational Chemistry and Structure Property Relationship Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,1,1-Trifluoro-3-(phenylthio)propan-2-one. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron distribution within the molecule.

DFT calculations can be employed to determine key electronic properties. For instance, the calculation of molecular electrostatic potential (MEP) maps would visualize the electron-rich and electron-deficient regions of the molecule. It is anticipated that the carbonyl carbon would be highly electrophilic, a feature enhanced by the adjacent CF3 group, making it a potential site for nucleophilic attack. nih.gov This enhanced electrophilicity is a known characteristic of trifluoromethyl ketones and is crucial for their activity as enzyme inhibitors, particularly of serine and cysteine proteases. nih.govmdpi.com

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy of the LUMO and its distribution would likely be centered on the carbonyl group, indicating its susceptibility to nucleophilic addition. The HOMO, conversely, might be located on the phenylthio moiety, suggesting its potential involvement in electrophilic reactions or charge-transfer interactions. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis can further quantify the electronic interactions within the molecule, such as hyperconjugation and charge delocalization between the phenyl ring, the sulfur atom, and the trifluoromethyl ketone fragment. These calculations provide a detailed picture of the electronic landscape that governs the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound, as well as its interactions with its environment, can be investigated using molecular dynamics (MD) simulations. nih.gov These simulations model the atomic motions of the molecule over time, providing insights into its conformational preferences and dynamics.

A key aspect to explore would be the rotational barriers around the C-S and C-C bonds of the propanone backbone. The conformational landscape of the molecule determines which shapes are most stable and accessible, which is crucial for its interaction with biological targets. MD simulations can reveal the preferred dihedral angles and the energy penalties associated with non-ideal conformations.

Moreover, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating the molecule in a solvent, such as water, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. For this compound, interactions between the solvent and the polar ketone and trifluoromethyl groups, as well as the hydrophobic phenyl ring, would be of particular interest. In the context of enzyme inhibition, MD simulations can model the binding of the molecule within an active site, elucidating the specific intermolecular contacts that contribute to its binding affinity and inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Substituted Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For analogs of this compound, where substituents are varied on the phenyl ring, QSAR models can be developed using electronic, steric, and hydrophobic parameters.

Correlation with Electronic Parameters (e.g., Hammett Constants)

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position (meta or para) of the substituent. wikipedia.orgpharmacy180.com

For a hypothetical series of substituted this compound analogs, a Hammett plot could be constructed by correlating the biological activity (or a reaction rate) with the Hammett σ values of the substituents on the phenyl ring. The sign and magnitude of the ρ value would provide mechanistic insights. A positive ρ value would indicate that electron-withdrawing groups enhance the activity, suggesting that a negative charge is built up in the transition state of the rate-determining step. wikipedia.org

Table 1: Illustrative Hammett Constants for Substituted Phenyl Analogs

| Substituent (X) | σ (para) | Hypothetical Activity (log(1/IC50)) |

|---|---|---|

| -H | 0.00 | 5.00 |

| -CH₃ | -0.17 | 4.85 |

| -OCH₃ | -0.27 | 4.78 |

| -Cl | 0.23 | 5.21 |

Correlation with Steric Parameters (e.g., Taft Steric Constants)

Steric effects of substituents can also play a crucial role in determining the activity of a molecule. The Taft equation separates electronic and steric effects. The steric parameter, Es, is derived from the rates of hydrolysis of substituted esters. researchgate.net A more negative Es value indicates greater steric hindrance.

A QSAR model for substituted analogs could incorporate Taft steric constants to account for the influence of substituent size on binding to a target. For instance, bulky substituents might sterically clash with the binding site, leading to reduced activity.

Table 2: Illustrative Taft Steric Constants for Substituted Phenyl Analogs

| Substituent (X) | Es | Hypothetical Activity (log(1/IC50)) |

|---|---|---|

| -H | 1.24 | 5.00 |

| -CH₃ | 0.00 | 4.95 |

| -C(CH₃)₃ | -1.54 | 4.20 |

| -Cl | 0.27 | 5.15 |

Correlation with Hydrophobic Parameters (e.g., Hansch π Constants)

The hydrophobicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The Hansch π constant is a measure of the hydrophobicity of a substituent. researchgate.net It is defined as:

π = log(Px) - log(PH)

where Px and PH are the partition coefficients of the substituted and unsubstituted compounds, respectively. A positive π value indicates that the substituent is more hydrophobic than hydrogen.

In a Hansch analysis, biological activity is correlated with a combination of electronic, steric, and hydrophobic parameters. For our target molecule and its analogs, a QSAR equation might take the form:

log(1/C) = a(π) + b(σ) + c(Es) + d

where C is the concentration required for a certain biological effect, and a, b, c, and d are constants determined by regression analysis.

Table 3: Illustrative Hansch π Constants for Substituted Phenyl Analogs

| Substituent (X) | π | Hypothetical Activity (log(1/IC50)) |

|---|---|---|

| -H | 0.00 | 5.00 |

| -CH₃ | 0.56 | 5.25 |

| -Cl | 0.71 | 5.35 |

| -CF₃ | 0.88 | 5.45 |

Cheminformatics Approaches for Molecular Design and Library Generation in Fluorinated Chemistry

Cheminformatics provides the tools and methods to manage, analyze, and model large sets of chemical data, which is essential for modern drug discovery and materials science. nih.gov For fluorinated compounds like this compound, cheminformatics can be applied to design and generate virtual libraries of analogs with desired properties.

By analyzing databases of known bioactive molecules, pharmacophore models can be developed that define the essential three-dimensional arrangement of functional groups required for activity. For the target compound, a pharmacophore model might include a hydrogen bond acceptor (the ketone), a hydrophobic aromatic feature (the phenyl ring), and a region of negative electrostatic potential (the trifluoromethyl group).

This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential hits. Furthermore, combinatorial library design tools can be used to systematically explore the chemical space around the this compound scaffold. nih.gov By enumerating various substituents on the phenyl ring and potentially modifying the linker between the phenyl and ketone groups, vast libraries of virtual compounds can be generated. These libraries can then be filtered based on predicted properties such as drug-likeness (e.g., Lipinski's rule of five), predicted activity from QSAR models, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Advanced Applications in Chemical Synthesis and Materials Science

Contributions to the Synthesis of Complex Organofluorine Compounds

There is no readily available scientific literature detailing the use of 1,1,1-Trifluoro-3-(phenylthio)propan-2-one as a building block or precursor in the synthesis of complex organofluorine compounds. The introduction of a trifluoromethyl group is a critical strategy in the development of pharmaceuticals and agrochemicals, and various reagents and synthetic methods have been developed for this purpose. However, the specific role of this phenylthio-substituted trifluoromethyl ketone in such transformations has not been reported.

Development of New Synthetic Reagents and Catalysts Utilizing Fluorinated Scaffolds

The development of novel reagents and catalysts is a cornerstone of chemical innovation. Fluorinated scaffolds, in particular, can impart unique reactivity and selectivity. A search of the scientific literature does not yield any instances of this compound being utilized as a foundational scaffold for the design or synthesis of new synthetic reagents or catalysts.

Exploration in Advanced Materials Development

The unique properties of organofluorine compounds make them attractive for applications in advanced materials, including liquid crystals and other functional materials. The interplay of the trifluoromethyl group and the phenylthio moiety could theoretically lead to interesting electronic and physical properties. However, there are no published studies that explore the incorporation of this compound into liquid crystalline structures or its use in the development of other functional materials.

Potential in Novel Reaction Methodologies

Electrochemical methods offer a powerful and sustainable approach to chemical synthesis. The redox properties of sulfur-containing compounds and the electron-withdrawing nature of the trifluoromethyl group might suggest that this compound could exhibit interesting electrochemical behavior. Nevertheless, an examination of the relevant scientific literature reveals no studies on the electrochemical reactions of this compound or its derivatives.

Future Research Directions and Unexplored Avenues

Sustainable and Green Chemistry Approaches to Synthesis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-one

The future synthesis of this compound is expected to pivot towards sustainable and green chemistry principles to minimize environmental impact. A key area of exploration will be the adoption of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. A potential approach could be a one-pot, three-component milling process involving a suitable trifluoromethylated precursor, a phenylthiol equivalent, and a catalyst, which would proceed at room temperature without the need for bulk solvents. nih.gov This aligns with the goals of green chemistry by reducing waste and energy consumption. nih.gov

| Green Synthesis Approach | Key Features | Potential Advantages for Synthesis |

| Mechanochemistry | Solvent-free, catalyst-free (potentially), room temperature | Reduced solvent waste, lower energy consumption, simplified workup. nih.gov |

| Microwave-Assisted | Rapid heating, solvent-free conditions | High-speed reactions, high yields, circumvents use of dry solvents. organic-chemistry.org |

| One-Pot Synthesis | Direct formation of products from simple precursors | Fewer reaction steps, reduced waste, improved atom economy. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demand, future research will likely focus on transitioning the synthesis of this compound from traditional batch processes to continuous flow chemistry. Flow chemistry offers enhanced safety, particularly when handling highly exothermic reactions or hazardous reagents, due to superior heat and mass transfer in microreactors. europa.eu This is highly relevant for trifluoromethylation reactions, which can involve gaseous and highly reactive reagents. rsc.orgdatapdf.com

Automated flow synthesis platforms can significantly accelerate the optimization of reaction conditions and enable scalable production without extensive re-optimization. nih.gov For instance, a process for synthesizing trifluoromethyl ketones using fluoroform (HCF₃), an economical but gaseous reagent, could be effectively managed in a continuous-flow microreactor system. nih.gov Such systems allow for precise control over stoichiometry, reaction time, and temperature, leading to higher efficiency and purity compared to batch methods. rsc.org The development of a fully automated system, integrating synthesis, purification, and analysis, would represent a major leap in the efficient production of this compound.

| Flow Chemistry Advantage | Implication for Scalable Production |

| Enhanced Safety | Allows for the safe handling of exothermic reactions and hazardous materials. europa.eu |

| Improved Control | Precise control over reaction parameters (temperature, pressure, time) leads to higher purity and yield. rsc.org |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors. |

| Automation | Enables rapid optimization of synthesis and efficient library generation for derivative discovery. nih.gov |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound offers fertile ground for discovering new reactivity patterns. A significant area of future research will be the exploration of dual catalysis systems to achieve novel transformations. For example, the combination of photoredox catalysis and N-heterocyclic carbene (NHC) catalysis could enable unprecedented three-component reactions. acs.org A hypothetical reaction could involve the radical relay of the phenylthio group and the trifluoroacetyl moiety across an alkene, initiated by visible light, to construct complex molecular scaffolds. acs.org

This dual catalytic approach allows for the sequential formation of C–S and C–C bonds under mild, room-temperature conditions, tolerating a wide variety of functional groups. acs.org Investigating the reaction of this compound with various aldehydes and alkenes under such conditions could lead to a library of novel β-thiolated-α-functionalized ketones, which are valuable building blocks in medicinal chemistry. Understanding the mechanisms of these transformations, whether they proceed via radical pathways or other intermediates, will be crucial for expanding the synthetic utility of the title compound.

Investigation of New Derivatives with Enhanced and Tunable Synthetic Utility

Future research will undoubtedly focus on using this compound as a platform to generate a diverse range of derivatives with tailored properties. By modifying the phenyl ring of the phenylthio group with various electron-donating or electron-withdrawing substituents, it will be possible to fine-tune the electronic properties and reactivity of the entire molecule.

The synthesis of β-thiolated-α-arylated ketones from aldehydes, alkenes, and disulfides demonstrates a powerful method for generating structural diversity. acs.org Applying similar strategies to this compound could yield derivatives with enhanced biological activity or utility as specialized chemical probes. For instance, introducing different aryl or heteroaryl groups could modulate the lipophilicity and metabolic stability of the resulting molecules, which is a key consideration in drug discovery. rsc.org The table below outlines potential derivatives that could be explored.

| Derivative Class | Potential Modification | Desired Synthetic Utility or Property |

| Aryl-Substituted Analogues | Substitution on the phenyl ring (e.g., -OMe, -Cl, -NO₂) | Tune electronic properties, reactivity, and solubility. |

| Heterocyclic Derivatives | Replacing the phenyl group with pyridyl, thiazolyl, etc. | Introduce new binding interactions for biological targets. |

| α-Functionalized Ketones | Reaction at the α-carbon via enolate chemistry or radical reactions | Create complex scaffolds for medicinal chemistry. acs.org |

| Alcohol Derivatives | Reduction of the ketone to a hydroxyl group | Introduce a chiral center and hydrogen bonding capabilities. |

Q & A

Q. Q1. What are the standard synthetic routes for 1,1,1-trifluoro-3-(phenylthio)propan-2-one, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or oxidation of precursor alcohols. A key intermediate, 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, is prepared by reacting trifluoroacetone derivatives with thiophenol under basic conditions (e.g., K₂CO₃ in THF) . Characterization involves GC-MS for purity assessment and ¹H/¹⁹F NMR to confirm the trifluoromethyl (-CF₃) and phenylthio (-SPh) groups. For example, the -CF₃ group shows a singlet at ~δ -65 ppm in ¹⁹F NMR, while the phenylthio protons resonate at δ 7.2–7.5 ppm in ¹H NMR .

Q. Q2. How is enantiomeric purity achieved for chiral derivatives of this compound?

Methodological Answer: Enantioselective synthesis is achieved via lipase-mediated kinetic resolution of racemic 1,1,1-trifluoro-3-(phenylthio)propan-2-ol esters. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of acetylated intermediates, yielding the (S)-alcohol with >99% enantiomeric excess (ee). The resolved alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .

Critical Note: Contradictions arise in solvent selection. While some protocols use hexane for lipase reactions, others report higher ee in tert-butyl methyl ether (TBME). Researchers must optimize based on substrate solubility .

Reactivity and Functionalization

Q. Q3. What reactions are enabled by the phenylthio and trifluoromethyl groups?

Methodological Answer:

- Phenylthio (-SPh): Participates in oxidative elimination (e.g., with m-CPBA) to form sulfoxides/sulfones, expanding utility in cross-coupling reactions .

- Trifluoromethyl (-CF₃): Enhances electrophilicity at the carbonyl, facilitating nucleophilic additions (e.g., Grignard reagents) or reductions (NaBH₄) to yield fluorinated alcohols .

Example Protocol:

To synthesize sulfone derivatives, treat this compound with 3 equiv. m-CPBA in CH₂Cl₂ at 0°C. Monitor conversion by TLC (Rf shift from 0.5 to 0.3 in hexane:EtOAc 4:1) .

Advanced Mechanistic Studies

Q. Q4. How do computational studies explain the stereoelectronic effects of the -CF₃ group?

Methodological Answer: DFT calculations (B3LYP/6-31G*) reveal that the -CF₃ group induces strong electron-withdrawing effects , lowering the LUMO energy of the carbonyl by ~2.5 eV compared to non-fluorinated analogs. This accelerates nucleophilic attack at the ketone (e.g., in aldol condensations). NBO analysis further shows hyperconjugation between the -CF₃ σ* orbitals and the carbonyl π* system, stabilizing transition states .

Analytical Challenges

Q. Q5. How are trace impurities (e.g., des-fluoro byproducts) detected and quantified?

Methodological Answer:

- LC-MS/MS in MRM mode monitors specific transitions (e.g., m/z 220 → 157 for the parent ion vs. m/z 202 → 139 for des-fluoro impurities).

- ¹⁹F NMR is critical for detecting fluorinated degradants; loss of the -CF₃ triplet indicates defluorination .

Data Contradiction Alert: Some studies report des-fluoro impurities at <0.1% under anhydrous conditions, while others observe 1–2% in protic solvents. Rigorous solvent drying is recommended .

Applications in Complex Synthesis

Q. Q6. How is this compound used to synthesize trifluorinated epoxides?

Methodological Answer: The resolved (S)-alcohol intermediate is treated with SOCl₂ to form a sulfonium salt, which undergoes Payne rearrangement to yield 1,1,1-trifluoro-2,3-epoxypropane. This epoxide is a versatile building block for fluorinated agrochemicals (e.g., herbicides) .

Optimization Tip: Use DABCO as a base to suppress racemization during epoxidation .

Stability and Storage

Q. Q7. What are the optimal storage conditions to prevent decomposition?

Methodological Answer: Store under argon at -20°C in amber vials. The compound is prone to hydrolysis in humid environments, forming 1,1,1-trifluoro-3-(phenylsulfinyl)propan-2-one. Purity drops by ~5% per month at 25°C; stability extends to >1 year at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.